(5-Isobutylpyrazin-2-YL)methylamine
Description
(5-Isobutylpyrazin-2-YL)methylamine is a pyrazine derivative featuring a methylamine group at position 2 and an isobutyl substituent at position 5 of the pyrazine ring. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
[5-(2-methylpropyl)pyrazin-2-yl]methanamine |
InChI |
InChI=1S/C9H15N3/c1-7(2)3-8-5-12-9(4-10)6-11-8/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
KSSBQNTXAPILSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutylpyrazin-2-YL)methylamine typically involves the reaction of 5-isobutylpyrazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of (5-Isobutylpyrazin-2-YL)methylamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality and high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(5-Isobutylpyrazin-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
(5-Isobutylpyrazin-2-YL)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Isobutylpyrazin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (5-Isobutylpyrazin-2-YL)methylamine | C₉H₁₅N₃ | Isobutyl, methylamine | 165.24 | High lipophilicity, bulky group |
| 5-Methylpyrazin-2-amine | C₅H₇N₃ | Methyl | 109.13 | Compact, low lipophilicity |
| 5-(Methylthio)pyrazin-2-amine | C₅H₇N₃S | Methylthio | 141.19 | Thioether group, moderate lipophilicity |
| 2-(5-Methyl-furan-2-YL)methylpyrazol-3-amine | C₉H₁₁N₃O | Furan-methyl | 177.20 | Heterocyclic furan moiety |
| (5-Methyl-3-isoxazolyl)methylamine | C₅H₈N₂O | Isoxazole-methyl | 112.13 | Isoxazole ring, planar heterocycle |
| 2-(5-Bromopyrimidin-2-YL)ethylamine | C₇H₁₀BrN₃ | Bromopyrimidinyl, ethyl-methylamine | 240.09 | Bromine atom, pyrimidine core |
Key Comparisons
Substituent Effects on Lipophilicity and Solubility
- The isobutyl group in (5-Isobutylpyrazin-2-YL)methylamine enhances lipophilicity compared to smaller substituents like methyl or methylthio . This property may improve membrane permeability but reduce aqueous solubility.
- The methylthio group in 5-(methylthio)pyrazin-2-amine introduces sulfur, which can increase metabolic stability but may also pose toxicity risks.
Heterocyclic Core Variations
- Pyrazine derivatives (e.g., ) exhibit planar aromatic rings conducive to π-π stacking, whereas pyrimidine (e.g., ) or isoxazole (e.g., ) cores introduce distinct electronic and steric profiles. For instance, the bromine atom in could facilitate cross-coupling reactions in synthesis.
The furan-containing analog highlights the role of oxygen heterocycles in modulating electronic properties, which could influence binding affinity in drug design.
Synthetic Accessibility
- Palladium-catalyzed coupling reactions (e.g., in ) are common for introducing substituents to heterocycles. The isobutyl group in the target compound may require specialized ligands or conditions due to steric hindrance.
Notes on Contradictions and Limitations
- Evidence Gaps : Direct data on (5-Isobutylpyrazin-2-YL)methylamine are absent in the provided evidence; comparisons rely on structural analogs.
- Contradictory Substituent Effects : While methylthio and bromine groups enhance reactivity, they may also introduce toxicity or synthetic complexity, contrasting with the isobutyl group’s simplicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
